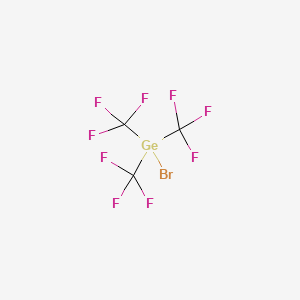

Tris(trifluoromethyl)bromogermane

説明

Tris(trifluoromethyl)bromogermane, with the molecular formula (CF₃)₃GeBr, is a perfluoroalkyl-substituted germanium halide. Its synthesis involves the reaction of iodotrifluoromethane (CF₃I) with germanium tetrabromide (GeBr₄) in the presence of copper bronze at 180°C, yielding the compound in 33–36% purity after distillation . The trifluoromethyl groups confer high electronegativity and thermal stability, while the bromine atom enhances reactivity in substitution reactions. This compound is part of a broader class of perfluoroalkyltribromogermanes, which include derivatives such as heptafluoropropyl- and nonafluorobutyltribromogermanes .

特性

CAS番号 |

65094-18-0 |

|---|---|

分子式 |

C3BrF9Ge |

分子量 |

359.55 g/mol |

IUPAC名 |

bromo-tris(trifluoromethyl)germane |

InChI |

InChI=1S/C3BrF9Ge/c4-14(1(5,6)7,2(8,9)10)3(11,12)13 |

InChIキー |

CDRFAOZTLAWPQK-UHFFFAOYSA-N |

正規SMILES |

C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tris(trifluoromethyl)bromogermane typically involves the reaction of germanium tetrachloride with trifluoromethyl lithium, followed by the addition of bromine. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield .

化学反応の分析

Types of Reactions: Tris(trifluoromethyl)bromogermane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different germanium-containing products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of catalysts.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield tris(trifluoromethyl)germylamines, while oxidation reactions can produce germanium oxides .

科学的研究の応用

Tris(trifluoromethyl)bromogermane is an organogermanium compound with the chemical formula C₃BrF₉Ge, featuring a central germanium atom bonded to three trifluoromethyl groups and one bromine atom. The molecular weight of tris(trifluoromethyl)bromogermane is 359.56 g/mol.

Scientific Research Applications

Tris(trifluoromethyl)bromogermane has potential applications in several fields due to its unique combination of a germanium center and multiple trifluoromethyl substituents, allowing it to exhibit distinctive chemical behavior. It is particularly interesting in terms of reactivity and potential applications in materials science and organic synthesis.

Material Science

- Due to its unique electronic properties, Tris(trifluoromethyl)bromogermane can be utilized in the development of advanced materials.

Organic Synthesis

- Tris(trifluoromethyl)bromogermane has potential applications in organic synthesis. Interaction studies involving tris(trifluoromethyl)bromogermane focus on its reactivity with other chemical species. For example, studies may examine how it interacts with nucleophiles or electrophiles during chemical transformations. Understanding these interactions is crucial for optimizing its use in synthetic chemistry and material applications.

Table of Compounds with Similarities

| Compound Name | Formula | Unique Features |

|---|---|---|

| Tris(trifluoromethyl)phosphine | C₃F₉P | Contains phosphorus instead of germanium |

| Tris(trifluoromethyl)aluminum | C₃F₉Al | Aluminum center provides different reactivity |

| Tris(trifluoromethyl)silane | C₃F₉Si | Silicon-based compound with distinct electronic properties |

作用機序

The mechanism of action of tris(trifluoromethyl)bromogermane involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl groups and the bromine atom. These functional groups influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

類似化合物との比較

Structural and Physical Properties

The table below compares Tris(trifluoromethyl)bromogermane with structurally related germanium halides:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl groups in (CF₃)₃GeBr significantly increase the germanium center’s electrophilicity compared to alkyl-substituted analogs like Trimethylgermanium bromide. This enhances its reactivity in nucleophilic substitution reactions.

- Halogen Influence : Bromine’s larger atomic radius compared to chlorine (as in (CF₃)₃GeCl ) results in longer Ge–Br bonds (~1.69 Å in solid-state analogs ), which may reduce bond strength and facilitate substitution.

- Thermal Stability : Perfluoroalkyl groups improve thermal stability, though (CF₃)₃GeBr likely decomposes faster than its chloride counterpart due to weaker Ge–Br bonds.

Reactivity

- Nucleophilic Substitution : The bromine in (CF₃)₃GeBr acts as a superior leaving group compared to chlorine in (CF₃)₃GeCl , enabling faster reactions with nucleophiles like amines or Grignard reagents. This property is exploited in cross-coupling reactions to form Ge–C bonds .

- Decomposition : Analogous to (CF₃)₃BCO (a boron compound), (CF₃)₃GeBr may exhibit gas-phase instability, with a half-life influenced by temperature and nucleophile concentration .

生物活性

Tris(trifluoromethyl)bromogermane (C₃BrF₉Ge) is an organometallic compound that has garnered attention in the field of synthetic chemistry and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C₃BrF₉Ge

- Molecular Weight : 359.56 g/mol

- CAS Number : 65094-18-0

- IUPAC Name : Tris(trifluoromethyl)bromogermane

The compound features three trifluoromethyl groups attached to a germanium atom, with bromine as a substituent. This unique structure imparts specific reactivity and biological properties that are currently under investigation.

Biological Activity Overview

Research into the biological activity of tris(trifluoromethyl)bromogermane is still in its early stages. However, preliminary studies indicate several potential biological interactions:

- Antimicrobial Activity : Some studies suggest that organometallic compounds can exhibit antimicrobial properties. The presence of bromine and trifluoromethyl groups may enhance the reactivity of tris(trifluoromethyl)bromogermane against various microbial strains.

- Enzymatic Inhibition : Organometallic compounds have been noted for their ability to inhibit certain enzymes. Research is ongoing to determine whether tris(trifluoromethyl)bromogermane can act as an inhibitor for specific biological pathways, potentially affecting metabolic processes.

- Cytotoxicity Studies : Initial cytotoxicity assays are being conducted to evaluate the effects of tris(trifluoromethyl)bromogermane on different cell lines. These studies aim to assess the compound’s potential as a therapeutic agent or its implications in toxicology.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study investigated the antimicrobial properties of various organometallic compounds, including tris(trifluoromethyl)bromogermane. Results indicated that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a need for further exploration into this compound's efficacy . -

Cytotoxicity Assessment :

In vitro studies on human cell lines have shown varying degrees of cytotoxicity related to organometallic compounds. Early findings suggest that tris(trifluoromethyl)bromogermane may induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanism of action . -

Enzyme Interaction Studies :

Research has focused on the interaction between organometallic compounds and specific enzymes involved in metabolic pathways. Preliminary data indicate that tris(trifluoromethyl)bromogermane may alter enzyme activity, leading to changes in cellular metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。